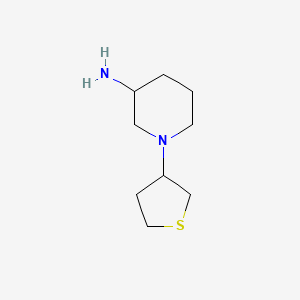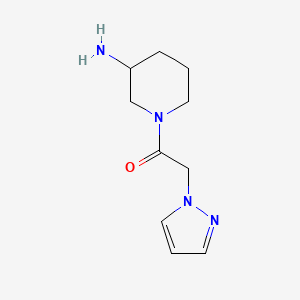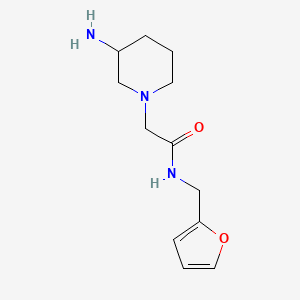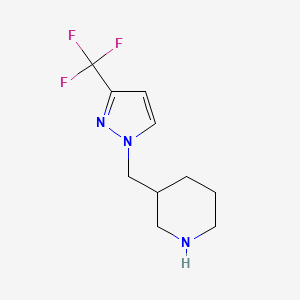
1-(3-(三氟甲基)-1H-吡唑-1-基)甲基)哌啶
描述
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C10H14F3N3 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学意义
哌啶衍生物,包括那些含有三氟甲基的衍生物,在药物中很常见。 三氟甲基通常用作生物等排体来调节化合物的空间和电子性质,从而增强其药理特性 . 这种特定的化合物可以被研究用作降钙素基因相关肽 (CGRP) 受体拮抗剂,这与治疗偏头痛等疾病有关,因为它在支配对疼痛敏感的脑膜血管方面发挥作用 .
合成化学应用
在合成化学中,该化合物用作通用的中间体。它的结构允许各种分子内和分子间反应,从而导致新的哌啶衍生物的形成。 这些衍生物可以进一步用于合成更复杂的分子,包括螺哌啶和哌啶酮,这些在药物开发中具有重要应用 .
生物活性增强
在哌啶衍生物中引入三氟甲基可以提高其生物活性。这是因为该基团能够提高分子的亲脂性、生物利用度和代谢稳定性。 因此,该化合物可能在开发具有改进功效的新型生物活性分子方面起关键作用 .
农业化学
三氟甲基在农业化学领域也很重要。含有该基团的化合物已用于合成杀虫剂和除草剂。 它们的结构特性使它们能够与害虫的生物靶标相互作用,为开发新型农用化学品提供了基础 .
作用机制
Target of Action
The compound contains a trifluoromethyl group and a pyrazole ring, both of which are common in many pharmaceuticals and agrochemicals . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets for this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it could act as an inhibitor or activator of a certain enzyme or receptor, or it could interact with DNA or RNA. The trifluoromethyl group is known to influence the electronic properties of the molecule, which could affect its interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the protection of crops from pests , suggesting that it might interfere with biochemical pathways important for pest survival.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. The trifluoromethyl group can influence these properties by affecting the compound’s lipophilicity, stability, and reactivity .
生化分析
Biochemical Properties
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it can interact with cytochrome P450 enzymes, affecting their ability to metabolize other compounds . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization . These effects are critical for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity by increasing hydrophobic interactions with target molecules . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can inhibit enzyme activity by occupying the active site and preventing substrate binding . This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Moreover, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have revealed that 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation . These findings are important for evaluating the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within certain cellular compartments, affecting its localization and activity . These factors are important for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a key determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h3,5,8,14H,1-2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSKZSTKOIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


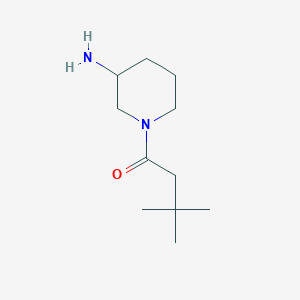


![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)
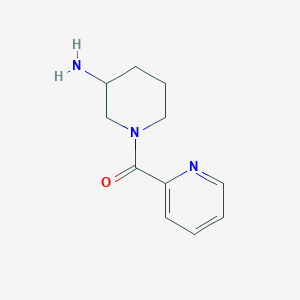
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)
![N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1464384.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)

